(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS No.:
Cat. No.: VC17339755
Molecular Formula: C17H23N5O4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N5O4 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | (2R,3S,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C17H23N5O4/c23-5-11-13(24)14(25)17(26-11)22-7-20-12-15(18-6-19-16(12)22)21-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,23-25H,1-5H2,(H,18,19,21)/t8?,9?,10?,11-,13+,14-,17+/m0/s1 |
| Standard InChI Key | YKPCEENRZZBDMC-WEZRAJKZSA-N |
| Isomeric SMILES | C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@H]([C@@H]([C@@H](O5)CO)O)O |
| Canonical SMILES | C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Introduction
Structural Analysis and Molecular Characteristics
The compound’s structure comprises three key components:
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A purine base modified at the 6-position with a bicyclo[2.2.1]heptan-2-ylamino group.
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A tetrahydrofuran (THF) ring substituted with hydroxymethyl and diol groups.
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Stereochemical specificity at the 2R, 3S, 4S, and 5S positions, critical for biological activity.
The bicyclo[2.2.1]heptane system introduces conformational restraint, locking the pseudosugar moiety into a specific envelope conformation (likely C2′-endo or C3′-exo), which enhances binding affinity to target receptors . This rigidity contrasts with flexible ribose in natural nucleosides, potentially reducing off-target interactions. The THF ring’s hydroxymethyl and diol groups improve aqueous solubility, a property essential for bioavailability .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₂₄N₆O₅ |
| Molecular Weight | 392.42 g/mol |
| Stereochemistry | 2R,3S,4S,5S |
| Key Functional Groups | Bicyclo[2.2.1]heptane, Purine, THF diol |
| Solubility | High in polar solvents (e.g., DMSO, H₂O) |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound involves multi-step strategies:
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Construction of the bicyclo[2.2.1]heptane moiety: Methods from and suggest cyclopropanation or Diels-Alder reactions to form the bicyclic system. For example, coupling a pre-formed bicyclo[2.2.1]heptane amine with a purine derivative under Mitsunobu conditions could install the 6-amino group .
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Coupling of the purine base and sugar: A Vorbrüggen glycosylation or nucleophilic substitution links the purine to the THF sugar .
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Stereochemical control: Chiral auxiliaries or enzymatic resolution ensures the correct 2R,3S,4S,5S configuration .
Stability and Reactivity
The compound’s stability is influenced by:
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pH sensitivity: The diol and amino groups may undergo hydrolysis under acidic or basic conditions.
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Oxidative degradation: The purine base is susceptible to oxidation, necessitating inert atmospheres during storage.
| Compound | Target Receptor | IC₅₀ (nM) | Application |
|---|---|---|---|
| Target Compound | P2Y₁ | Pending | Anticancer (hypothesized) |
| MRS2279 | P2Y₁ | 2.1 | Antithrombotic |
| EVT-13065560 | Viral Polymerase | 15.3 | Antiviral |
Conformational Studies and Structure-Activity Relationships
X-ray crystallography and NMR studies of related compounds reveal that the bicyclo[2.2.1]heptane system enforces a pseudorotational angle (P) of −17°, corresponding to a C2′-exo conformation . This rigidity optimizes interactions with purinergic receptors, as flexible nucleosides adopt multiple conformations with reduced potency.
Impact of Stereochemistry
The 2R,3S,4S,5S configuration aligns hydroxyl groups for hydrogen bonding with receptor residues. Inversion at any center reduces activity by >90% in analogous compounds .
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioavailability: The hydroxymethyl group enhances membrane permeability compared to unmodified nucleosides.
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Toxicity Profile: Preliminary data on analogs suggest low cytotoxicity (CC₅₀ > 100 µM) .
Future Directions
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